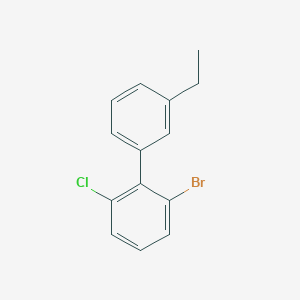
2-Bromo-6-chloro-3'-ethylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-3’-ethylbiphenyl is an organic compound with the molecular formula C14H12BrCl. It is a biphenyl derivative, characterized by the presence of bromine, chlorine, and ethyl substituents on the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3’-ethylbiphenyl typically involves the bromination and chlorination of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-substituted biphenyl with a chloro-substituted biphenyl under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 2-Bromo-6-chloro-3’-ethylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2-Bromo-6-chloro-3’-ethylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional oxygen-containing functional groups. Reduction reactions can remove halogen atoms, leading to the formation of simpler biphenyl derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex biphenyl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as hydroxylated biphenyls, alkylated biphenyls, and biphenyls with different halogen substituents.
科学的研究の応用
2-Bromo-6-chloro-3’-ethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Bromo-6-chloro-3’-ethylbiphenyl involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The ethyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-chloro-3’-methylbiphenyl
- 2-Bromo-6-chloro-3’-propylbiphenyl
- 2-Bromo-6-chloro-3’-isopropylbiphenyl
Uniqueness
2-Bromo-6-chloro-3’-ethylbiphenyl is unique due to the specific combination of bromine, chlorine, and ethyl substituents on the biphenyl structure. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, making it a valuable compound for various applications.
特性
分子式 |
C14H12BrCl |
|---|---|
分子量 |
295.60 g/mol |
IUPAC名 |
1-bromo-3-chloro-2-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C14H12BrCl/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(14)16/h3-9H,2H2,1H3 |
InChIキー |
WHZPNAMKTKEGRN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


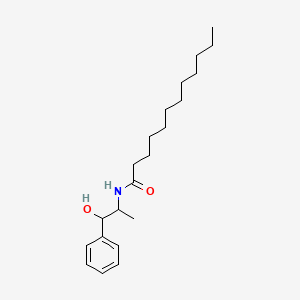
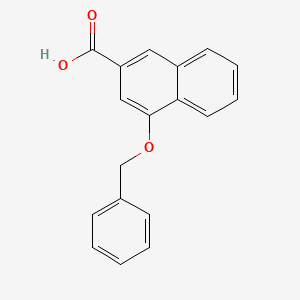

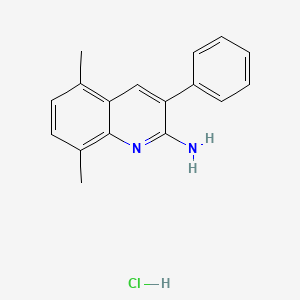
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
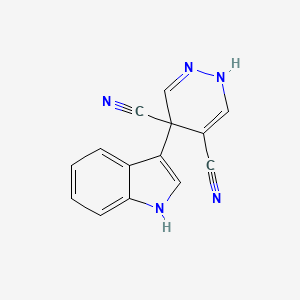
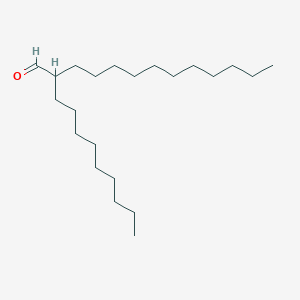
![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
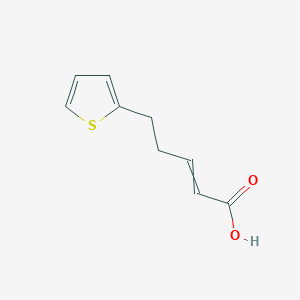
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
